molecular formula C9H12ClNO B2357053 2-Butoxy-3-chloropyridine CAS No. 100707-68-4

2-Butoxy-3-chloropyridine

Cat. No.: B2357053
CAS No.: 100707-68-4
M. Wt: 185.65
InChI Key: WKHWRUVMZFLCPX-UHFFFAOYSA-N
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Description

2-Butoxy-3-chloropyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a butoxy group at the second position and a chlorine atom at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-3-chloropyridine typically involves the reaction of 3-chloropyridine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the second position of the pyridine ring with the butoxy group. The reaction can be represented as follows: [ \text{3-Chloropyridine} + \text{Butanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3-chloropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of butoxy-substituted piperidines.

Scientific Research Applications

2-Butoxy-3-chloropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, influencing the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

    2-Butoxy-5-chloropyridine: Similar structure but with the chlorine atom at the fifth position.

    2-Butoxy-4-chloropyridine: Similar structure but with the chlorine atom at the fourth position.

    2-Butoxy-6-chloropyridine: Similar structure but with the chlorine atom at the sixth position.

Uniqueness: 2-Butoxy-3-chloropyridine is unique due to the specific positioning of the butoxy group and the chlorine atom, which can influence its reactivity and interactions with other molecules. The position of the substituents can affect the electronic distribution within the pyridine ring, leading to distinct chemical and biological properties.

Properties

IUPAC Name

2-butoxy-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHWRUVMZFLCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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